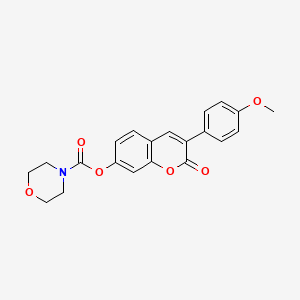

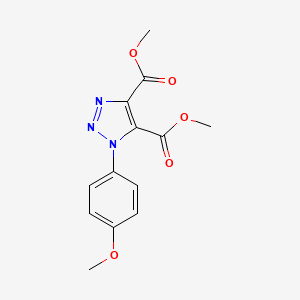

5-chloro-1-(cyclopropylmethyl)-3-methylquinazoline-2,4(1H,3H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-chloro-1-(cyclopropylmethyl)-3-methylquinazoline-2,4(1H,3H)-dione is a quinazoline derivative that has been extensively studied for its potential in the field of medicinal chemistry. The compound has been found to exhibit a wide range of biological activities, making it an attractive target for drug discovery research.

科学的研究の応用

Chemical Synthesis and Derivatives

The compound has been utilized in the synthesis of various chemical derivatives. For instance, oxidation of similar quinazoline derivatives has been explored to produce a range of compounds, such as 2,2'-disulfanediylbis[3-methylquinazolin-4(3H)-one] and 6-chloro-3-methylquinazoline-2,4(1H,3H)-dione (Lezina et al., 2012). Furthermore, these quinazoline derivatives react with ethanolamine and isothiocyanic acid to form various thioxoimidazo derivatives (Klásek et al., 2020).

Catalytic Applications

The compound's derivatives have been used in catalytic applications. In one study, 3-azidoquinoline-2,4(1H,3H)-diones, derived from similar compounds, were utilized in copper(I)-catalyzed cycloaddition reactions with terminal acetylenes, yielding 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011).

Structural and Molecular Studies

The compound has also been a focus in structural and molecular studies. For instance, the crystal structure of related hydroquinazoline derivatives was analyzed, providing insights into their molecular geometry and bonding parameters (Candan et al., 2001).

Photoreactivity and Molecular Rearrangements

The photoreactivity and molecular rearrangements of similar quinazoline derivatives have been explored. Photolysis of 6-chloro-1,3-dimethyluracil, a related compound, in the presence of trifluoroacetic acid, led to the formation of complex molecular structures like diazapentacyclo dodecane systems (Ohkura et al., 2001).

Novel Synthesis Methods

Novel methods for synthesizing derivatives of quinazoline diones have been developed. For example, Bronsted acidic ionic liquid, in the presence of chlorotrimethylsilane, was used as an efficient catalyst for the one-pot synthesis of hydroquinazoline-2,5-diones (Kefayati et al., 2012).

Antimicrobial Studies

Some studies have focused on the antimicrobial potential of quinazoline derivatives. A series of carbostyril derivatives of 1H-pyrazole, which includes quinazoline-2,5-dione derivatives, showed promising antimicrobial activity against various pathogens (Thumar et al., 2011).

作用機序

Target of Action

Similar compounds have been reported to targetFibroblast Growth Factor Receptors (FGFRs) . FGFRs play a crucial role in various types of tumors, making them an attractive target for cancer therapy .

Mode of Action

Compounds with similar structures often interact with their targets by binding to the active site, thereby inhibiting the function of the target protein .

Biochemical Pathways

The compound likely affects the FGFR signaling pathway . Abnormal activation of this pathway plays an essential role in various types of tumors . Therefore, inhibiting this pathway could potentially suppress tumor growth .

Result of Action

By inhibiting the fgfr signaling pathway, the compound could potentially suppress tumor growth .

特性

IUPAC Name |

5-chloro-1-(cyclopropylmethyl)-3-methylquinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2O2/c1-15-12(17)11-9(14)3-2-4-10(11)16(13(15)18)7-8-5-6-8/h2-4,8H,5-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXLUFRKLFSSGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C=CC=C2Cl)N(C1=O)CC3CC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-indole](/img/structure/B3009764.png)

![2-Butyl-3-methyl-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3009765.png)

![3-[(3,4-Dichlorophenyl)methoxy]-1-benzothiophene-2-carbonitrile](/img/structure/B3009767.png)

![[(3S,4S)-1-benzyl-4-(hydroxymethyl)pyrrolidin-3-yl]methanol](/img/no-structure.png)